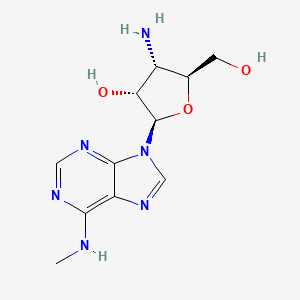

N(6)-Methyl-3'-amino-3'-deoxyadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6088-33-1 |

|---|---|

Molecular Formula |

C11H16N6O3 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol |

InChI |

InChI=1S/C11H16N6O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-8(19)6(12)5(2-18)20-11/h3-6,8,11,18-19H,2,12H2,1H3,(H,13,14,15)/t5-,6-,8-,11-/m1/s1 |

InChI Key |

ZZZAYLDWLFISCQ-HUKYDQBMSA-N |

SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O |

Other CAS No. |

6088-33-1 |

Synonyms |

MA-Ado N(6)-methyl-3'-amino-3'-deoxyadenosine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N(6)-Methyl-3'-amino-3'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a modified nucleoside analog of significant interest in biomedical research and drug discovery. The document outlines a feasible multi-step synthetic pathway, detailing the requisite experimental protocols, and presents key quantitative data in a structured format. Furthermore, this guide includes a visualization of the synthetic workflow to facilitate a clear understanding of the entire process.

Synthetic Pathway Overview

The synthesis of this compound can be strategically approached through a multi-step process commencing from the readily available starting material, adenosine. The overall synthetic strategy involves the introduction of an amino group at the 3' position of the ribose sugar and a methyl group at the N(6) position of the adenine base. A common and effective approach to introduce the 3'-amino group is via a 3'-azido intermediate, which is subsequently reduced. The N(6)-methylation can be performed on a protected adenosine derivative. To ensure regioselectivity and prevent unwanted side reactions, the use of protecting groups for the hydroxyl functions of the ribose moiety is crucial.

The proposed synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of a Protected 3'-Azido-3'-deoxyadenosine Intermediate

The initial step involves the protection of the 2'- and 5'-hydroxyl groups of adenosine, followed by the introduction of an azido group at the 3'-position. A common protecting group for the hydroxyls is the tert-butyldimethylsilyl (TBDMS) group.

Protocol:

-

Protection of Adenosine: To a solution of adenosine in dry pyridine, add a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) in a stepwise manner to selectively protect the 5' and 2'-hydroxyl groups. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Activation of the 3'-Hydroxyl Group: The remaining free 3'-hydroxyl group of the protected adenosine is then activated for nucleophilic substitution. This can be achieved by reaction with a sulfonylating agent, such as trifluoromethanesulfonyl chloride, in the presence of a base like 4-dimethylaminopyridine (DMAP).

-

Azide Substitution: The activated 3'-position is then displaced with an azide group by reacting the intermediate with a source of azide ions, such as lithium azide (LiN₃), in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is typically heated to ensure complete conversion.

-

Purification: The resulting protected 3'-azido-3'-deoxyadenosine is purified by silica gel column chromatography.

| Parameter | Value/Condition |

| Starting Material | Adenosine |

| Key Reagents | tert-butyldimethylsilyl chloride, Trifluoromethanesulfonyl chloride, Lithium azide |

| Solvents | Pyridine, Dichloromethane, DMF |

| Reaction Temperature | 0 °C to 60 °C |

| Typical Yield | 40-60% over three steps |

Step 2: N(6)-Methylation of the Adenine Base

With the 3'-position modified, the next step is the selective methylation of the N(6)-amino group of the adenine base.

Protocol:

-

Reaction Setup: The protected 3'-azido-3'-deoxyadenosine is dissolved in an anhydrous polar aprotic solvent, such as DMF.

-

Addition of Base and Methylating Agent: A non-nucleophilic base, such as sodium hydride (NaH), is added to the solution to deprotonate the N(6)-amino group. Subsequently, a methylating agent, typically methyl iodide (CH₃I), is added. The reaction is stirred at room temperature.

-

Monitoring and Quenching: The progress of the reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the addition of a protic solvent, such as methanol.

-

Workup and Purification: The product is extracted and purified by silica gel column chromatography to yield the protected N(6)-methyl-3'-azido-3'-deoxyadenosine.

| Parameter | Value/Condition |

| Starting Material | Protected 3'-azido-3'-deoxyadenosine |

| Key Reagents | Methyl iodide, Sodium hydride |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | 70-85% |

Step 3: Reduction of the 3'-Azido Group

The azido group at the 3'-position is then reduced to the desired amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Catalyst and Solvent: The protected N(6)-methyl-3'-azido-3'-deoxyadenosine is dissolved in a suitable solvent, such as methanol or ethanol. A palladium on carbon (Pd/C) catalyst (typically 10%) is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon or a Parr hydrogenator apparatus. The reaction is stirred vigorously at room temperature.

-

Monitoring and Filtration: The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

Concentration: The filtrate is concentrated under reduced pressure to yield the crude protected this compound.

| Parameter | Value/Condition |

| Starting Material | Protected N(6)-methyl-3'-azido-3'-deoxyadenosine |

| Key Reagents | Palladium on carbon (10% Pd/C), Hydrogen gas |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | Room Temperature |

| Typical Yield | >90% |

Step 4: Deprotection and Final Purification

The final step involves the removal of the protecting groups from the ribose moiety and the purification of the target compound.

Protocol:

-

Deprotection: The silyl protecting groups are typically removed under acidic conditions, for example, by treatment with a solution of hydrogen fluoride in pyridine (HF-Py) or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The reaction is stirred until the deprotection is complete.

-

Purification by HPLC: The crude final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a suitable buffer (e.g., triethylammonium acetate) and an organic modifier (e.g., acetonitrile).

-

Lyophilization: The fractions containing the pure product are collected, pooled, and lyophilized to obtain this compound as a white solid.

| Parameter | Value/Condition |

| Starting Material | Protected this compound |

| Deprotection Reagent | Tetrabutylammonium fluoride (TBAF) or HF-Pyridine |

| Purification Method | Reversed-Phase HPLC (C18 column) |

| Mobile Phase | Gradient of triethylammonium acetate buffer and acetonitrile |

| Final Form | Lyophilized solid |

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These values are representative and can vary based on the specific reaction conditions and scale.

| Synthetic Step | Reaction | Typical Yield (%) |

| 1 | Protection and Azidation | 40 - 60 |

| 2 | N(6)-Methylation | 70 - 85 |

| 3 | Azide Reduction | > 90 |

| 4 | Deprotection and Purification | 50 - 70 |

| Overall | Total Synthesis | 11 - 25 |

Concluding Remarks

The synthesis of this compound is a challenging but achievable process for researchers with a solid background in organic synthesis. The outlined protocols provide a robust framework for its preparation. Careful optimization of each step and diligent purification are paramount to obtaining the final compound in high purity. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis of modified nucleosides for various research and development applications.

An In-depth Technical Guide to N(6)-Methyl-3'-amino-3'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog characterized by two key structural modifications to the natural adenosine molecule: the methylation of the exocyclic amino group at the N6 position of the adenine base and the substitution of the hydroxyl group at the 3' position of the ribose sugar with an amino group. These alterations confer unique chemical and physical properties that distinguish it from endogenous nucleosides and other synthetic analogs, making it a molecule of interest for various biochemical and pharmacological studies. This guide provides a comprehensive overview of the available technical information on this compound, with a focus on its chemical properties, synthesis, and biological relevance.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is available, specific experimental values for properties such as melting point and pKa are not widely reported in the literature.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₆N₆O₃ | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diamine | N/A |

| CAS Number | 6088-33-1 | [1] |

| Canonical SMILES | CNc1ncnc2c1ncn2[C@H]1--INVALID-LINK--CO)N">C@HN | N/A |

| Appearance | White to off-white crystalline solid (presumed based on related compounds) | N/A |

| Solubility | Data for the specific compound is not readily available. Related compounds like N6-Methyl-2'-deoxyadenosine are soluble in acetic acid and hot water.[2] 5'-Deoxyadenosine is soluble in DMSO and dimethylformamide (DMF) and sparingly soluble in aqueous buffers.[3] | N/A |

| Stability | Store at -20°C for long-term stability (recommended for similar nucleoside analogs).[2][3] | N/A |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the synthesis of structurally related N6-methylated and 3'-amino-modified nucleosides has been described, providing a general strategic framework. The synthesis would likely involve a multi-step process starting from a readily available adenosine derivative.

General Synthetic Approach:

The synthesis of nucleoside analogs with modifications at both the sugar and base moieties typically involves:

-

Protection of reactive groups: The hydroxyl groups on the ribose sugar are usually protected to prevent unwanted side reactions. Common protecting groups for this purpose include silyl ethers or acyl groups.

-

Modification of the sugar moiety: Introduction of the 3'-amino group can be achieved through various methods, such as nucleophilic substitution of a suitable leaving group at the 3' position with an azide followed by reduction.

-

Modification of the purine base: The N6-methyl group can be introduced via direct methylation of the exocyclic amino group of adenine.

-

Deprotection: Removal of the protecting groups from the sugar moiety to yield the final product.

Logical Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not available in the public domain. Researchers interested in working with this compound would need to adapt procedures from the synthesis of similar molecules. Characterization would typically involve standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To purify the final compound and assess its purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the methyl and amino groups.

Biological Context and Signaling Pathways

Specific signaling pathways directly modulated by this compound have not been identified in the current body of scientific literature. However, the structural motifs of this molecule—the N6-methyladenosine and the 3'-amino-deoxyribose—are present in compounds with known and significant biological activities.

Relevance of N6-Methylation:

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is involved in regulating nearly every aspect of RNA metabolism, from splicing and nuclear export to stability and translation.[2][4] This modification is installed by "writer" enzymes (e.g., METTL3/14 complex), removed by "eraser" enzymes (e.g., FTO and ALKBH5), and recognized by "reader" proteins (e.g., YTH domain-containing proteins) that mediate its downstream effects.[5] The N6-methylation of adenosine can influence DNA-protein interactions and plays a role in DNA replication and repair.[6]

Relevance of 3'-Amino-Deoxyadenosine:

3'-Deoxyadenosine, also known as cordycepin, is a well-known adenosine analog with potent biological activities, including anti-proliferative and anti-inflammatory effects. It is known to inhibit the growth of cancer cells through mechanisms that can involve the stimulation of adenosine receptors and subsequent modulation of signaling pathways like the Wnt signaling pathway.[7]

Given these precedents, it is plausible that this compound could interact with components of the cellular machinery that recognize methylated nucleosides or adenosine analogs. Potential areas of investigation for its biological activity include:

-

Adenosine Receptor Signaling: The compound could act as an agonist or antagonist of adenosine receptors, thereby influencing downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA).[1]

-

RNA and DNA Metabolism: It might interfere with the enzymes involved in m6A metabolism or be incorporated into nucleic acids, thereby affecting their structure and function.

Hypothetical Signaling Interaction:

Caption: Hypothetical interaction points for this compound.

Conclusion

This compound is a synthetic nucleoside analog with the potential for interesting biological activity due to its unique structural features. However, there is a significant lack of detailed experimental data in the public domain regarding its specific physicochemical properties, a step-by-step synthesis protocol, and its effects on biological pathways. The information available on related compounds, such as N6-methyladenosine and 3'-deoxyadenosine, provides a foundation for future research into this molecule. Further investigation is required to fully elucidate the chemical and biological profile of this compound and to determine its potential as a tool for chemical biology or as a lead compound in drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The origin of genomic N6-methyl-deoxyadenosine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 5. Detection of N6-methyladenosine modification residues (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N6-methyl-adenine: an epigenetic signal for DNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of N(6)-Methyl-3'-amino-3'-deoxyadenosine in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog with significant potential as a modulator of fundamental cellular processes, primarily protein synthesis. This technical guide delineates the proposed core mechanism of action of this compound, drawing upon the well-established roles of its constituent chemical modifications: N(6)-methylation of the adenine base and a 3'-amino substitution on the ribose sugar. The primary mode of action is hypothesized to be the termination of protein translation. This document provides a comprehensive overview of the molecular interactions, relevant signaling pathways, and detailed experimental protocols for the investigation of this and similar molecules.

Introduction

The intricate machinery of protein synthesis is a prime target for therapeutic intervention in various diseases, including cancer and viral infections. Nucleoside analogs that mimic natural components of RNA have proven to be effective tools for dissecting and disrupting this process. This compound is a purine analog that combines two key structural alterations to the adenosine molecule. The N(6)-methylation is a common modification found in natural RNA that can influence translation dynamics[1], while the 3'-amino group is a potent translation-terminating modification. This guide synthesizes the current understanding of these modifications to propose a cohesive mechanism of action for this compound.

Proposed Mechanism of Action: A Dual-Feature Molecule

The mechanism of action of this compound is predicated on its structural similarity to the 3'-end of an aminoacyl-tRNA. This allows it to enter the ribosomal machinery, where it acts as a potent chain terminator of translation. The proposed sequence of events is as follows:

-

Cellular Uptake and Metabolism: this compound is expected to be transported into the cell via nucleoside transporters. Inside the cell, it is likely phosphorylated by cellular kinases to its triphosphate form, this compound triphosphate.

-

Incorporation into tRNA: The triphosphate analog is a substrate for tRNA nucleotidyltransferase, which incorporates it into the 3'-terminus of tRNA molecules, replacing the terminal adenosine of the CCA sequence.

-

Aminoacylation: The modified tRNA, now terminating in this compound, can be aminoacylated by aminoacyl-tRNA synthetases. The amino acid is attached to the 3'-amino group, forming a stable amide bond, in contrast to the labile ester bond in natural aminoacyl-tRNAs.

-

Entry into the Ribosome and Peptide Bond Formation: The aminoacylated, modified tRNA enters the A-site of the ribosome during translation elongation. The ribosome's peptidyl transferase center catalyzes the formation of a peptide bond between the nascent polypeptide chain in the P-site and the amino acid on the modified tRNA in the A-site.

-

Chain Termination: Following the transfer of the polypeptide chain, the ribosome is unable to cleave the stable amide bond linking the polypeptide to the 3'-amino group of the modified tRNA. This effectively stalls the ribosome and prevents further elongation, leading to premature termination of translation.

The N(6)-methyl group on the adenine base may further influence this process. N(6)-methyladenosine in mRNA has been shown to affect the accuracy of codon reading and the efficiency of peptide release factors[1]. While the primary mechanism of action is chain termination due to the 3'-amino group, the N(6)-methylation could potentially modulate the efficiency of the modified tRNA's interaction with the ribosome or release factors, thereby fine-tuning its inhibitory activity.

Signaling Pathway Diagram

Caption: Proposed mechanism of action of this compound.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data for this compound in the public domain. The following tables are presented as templates for organizing experimental data that would be generated to characterize this compound.

Table 1: In Vitro Translation Inhibition

| Concentration (µM) | % Inhibition of Luciferase Activity |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| IC50 (µM) |

Table 2: Ribosome Profiling Summary

| Treatment | Read Count at Start Codons | Read Count in Coding Regions | Ribosome Occupancy Change (Fold) |

| Control | 1.0 | ||

| This compound |

Table 3: Aminoacylation Efficiency of Modified tRNA

| tRNA Species | Amino Acid | Km (µM) for modified tRNA | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| tRNAPhe | Phenylalanine | |||

| tRNALeu | Leucine |

Detailed Experimental Protocols

In Vitro Translation Assay

This protocol is for determining the inhibitory effect of this compound on protein synthesis using a commercially available cell-free translation system.

Materials:

-

Rabbit Reticulocyte Lysate System

-

Luciferase mRNA template

-

This compound stock solution (in DMSO or water)

-

Luciferase Assay Reagent

-

Luminometer

-

Nuclease-free water

Procedure:

-

Thaw all components on ice.

-

Prepare a master mix containing the rabbit reticulocyte lysate, reaction buffer, and amino acid mixture according to the manufacturer's instructions.

-

Serially dilute the this compound stock solution to the desired final concentrations.

-

In a 96-well plate, add the master mix, luciferase mRNA, and the diluted compound or vehicle control to each well.

-

Incubate the plate at 30°C for 90 minutes.

-

Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition relative to the vehicle control.

Toeprinting Assay for Mapping Ribosome Stalling

This assay identifies the precise location of ribosome stalling on an mRNA template caused by a translation inhibitor.

Materials:

-

In vitro transcription system to generate the mRNA of interest

-

Purified 40S and 60S ribosomal subunits

-

Initiation factors (eIFs)

-

Aminoacylated tRNAs

-

This compound

-

Fluorescently labeled DNA primer complementary to a region downstream of the expected stall site

-

Reverse transcriptase

-

dNTPs

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Fluorescence imager

Procedure:

-

Assemble the 80S initiation complex on the mRNA template with ribosomal subunits, initiation factors, and initiator tRNA.

-

Add the aminoacyl-tRNAs and elongation factors to allow translation to proceed.

-

Add this compound to the reaction.

-

Anneal the fluorescently labeled primer to the mRNA.

-

Perform a primer extension reaction using reverse transcriptase. The enzyme will stop at the position of the stalled ribosome.

-

Analyze the cDNA products on a denaturing polyacrylamide gel.

-

Visualize the fluorescently labeled cDNA fragments to determine the exact nucleotide position of the ribosome stall.

Workflow for Toeprinting Assay

Caption: Workflow for the toeprinting assay to map ribosome stalling sites.

In Vitro Aminoacylation of Modified tRNA

This protocol assesses the ability of aminoacyl-tRNA synthetases to charge a tRNA that has been modified with this compound.

Materials:

-

Purified tRNA of interest (e.g., tRNAPhe)

-

tRNA nucleotidyltransferase

-

This compound triphosphate

-

Purified corresponding aminoacyl-tRNA synthetase (e.g., Phenylalanyl-tRNA synthetase)

-

Radiolabeled amino acid (e.g., [3H]Phenylalanine)

-

ATP

-

Reaction buffer

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the purified tRNA with tRNA nucleotidyltransferase and this compound triphosphate to create the modified tRNA.

-

Purify the modified tRNA.

-

Set up the aminoacylation reaction containing the modified tRNA, the specific aminoacyl-tRNA synthetase, radiolabeled amino acid, and ATP in the reaction buffer.

-

Incubate the reaction at 37°C for a set time course.

-

Stop the reaction by adding ice-cold TCA to precipitate the tRNA.

-

Filter the precipitate through glass fiber filters and wash with cold TCA.

-

Measure the radioactivity on the filters using a scintillation counter to quantify the amount of aminoacylated tRNA.

Conclusion

This compound represents a promising molecular probe and a potential therapeutic agent due to its proposed mechanism as a potent inhibitor of protein synthesis. By acting as a chain-terminating substrate for the ribosome, it offers a precise tool for studying translation. The presence of the N(6)-methyl group may provide an additional layer of regulatory complexity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this and other novel nucleoside analogs, paving the way for a deeper understanding of their cellular functions and therapeutic potential. Further research is warranted to validate the proposed mechanism and to explore the full spectrum of its biological activities.

References

N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog featuring two key modifications to the parent adenosine molecule: a methyl group at the N(6) position of the adenine base and an amino group replacing the hydroxyl group at the 3' position of the ribose sugar. While specific research on this compound is limited, its structural features suggest potential interactions with biological systems, drawing parallels to the well-characterized activities of N(6)-methyladenosine (m6A) and 3'-amino-3'-deoxyadenosine. This technical guide consolidates the available information on this compound, extrapolates its potential biological activities based on related compounds, and provides detailed experimental protocols for its future investigation.

Introduction

This compound (CAS 6088-33-1) is a purine nucleoside analog with the chemical formula C₁₁H₁₆N₆O₃.[1] The presence of the N(6)-methyl group, a feature of the common epigenetic marker N(6)-methyladenosine (m6A), combined with the 3'-amino modification, suggests a unique pharmacological profile.[1] This document aims to provide a comprehensive technical overview of its potential biological activities, drawing from the known effects of its structural components to guide further research and drug development efforts.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5S)-2-(6-(methylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diamine | |

| CAS Number | 6088-33-1 | [1] |

| Molecular Formula | C₁₁H₁₆N₆O₃ | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| Canonical SMILES | CNc1ncnc2c1n(cn2)[C@H]3--INVALID-LINK--CO)N">C@@HO | |

| Physical Description | White to off-white crystalline solid |

Potential Biological Activities and Mechanisms of Action

Direct experimental data on the biological activity of this compound is scarce. However, based on its structural similarity to other well-studied nucleoside analogs, we can infer several potential areas of biological activity.

Interaction with Adenosine Receptors

The N(6)-methylation of adenosine analogs is known to modulate their affinity and efficacy at adenosine receptors (A1, A2A, A2B, and A3). For instance, N(6)-methyl modification can enhance the antagonistic potency of some adenosine derivatives.[1] It is plausible that this compound could act as a modulator of adenosine signaling.

-

Potential Signaling Pathway:

Antiviral Activity

Many nucleoside analogs exhibit antiviral properties by acting as chain terminators during viral replication or by inhibiting viral polymerases. The 3'-amino group can potentially disrupt the formation of the phosphodiester bond, leading to premature termination of the growing nucleic acid chain.

-

Hypothesized Mechanism of Action:

Anticancer Activity

3'-amino-3'-deoxyadenosine has been investigated as a potential anticancer agent.[2] The mechanism often involves the inhibition of RNA synthesis or the induction of apoptosis. The N(6)-methyl modification could alter the compound's uptake, metabolism, or interaction with target enzymes, potentially modulating its cytotoxic effects.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) from biological assays specifically for this compound. The following table is provided as a template for future studies.

Table 2: Template for Quantitative Biological Data of this compound

| Assay Type | Cell Line / Target | Parameter | Value |

| Adenosine Receptor Binding | CHO-hA1R | Kᵢ (nM) | - |

| Adenosine Receptor Binding | HEK293-hA2AR | Kᵢ (nM) | - |

| Adenosine Receptor Binding | HEK293-hA3R | Kᵢ (nM) | - |

| Cytotoxicity | HeLa | IC₅₀ (µM) | - |

| Cytotoxicity | A549 | IC₅₀ (µM) | - |

| Antiviral Activity | Influenza A virus (H1N1) | EC₅₀ (µM) | - |

| Antiviral Activity | HIV-1 | EC₅₀ (µM) | - |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for characterizing the biological activity of this compound.

Adenosine Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays.[3][4]

-

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptors (A1, A2A, A2B, A3).

-

Materials:

-

Membrane preparations from cells stably expressing the respective human adenosine receptor subtype.

-

Radioligand specific for each receptor (e.g., [³H]DPCPX for A1, [³H]CGS21680 for A2A, [¹²⁵I]AB-MECA for A3).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate cofactors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add membrane preparation, radioligand at a concentration near its K₋, and varying concentrations of the test compound.

-

Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known non-radioactive ligand.

-

Calculate the percent inhibition of specific binding at each concentration of the test compound and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

-

Experimental Workflow:

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines.

-

Materials:

-

Adherent cancer cell lines (e.g., HeLa, A549).

-

Complete cell culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

-

Antiviral Replication Assay

This protocol provides a general framework for assessing the antiviral activity of a compound.

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a specific virus.

-

Materials:

-

Host cell line susceptible to the virus of interest.

-

Virus stock with a known titer.

-

This compound.

-

Method for quantifying viral replication (e.g., plaque assay, qPCR for viral nucleic acids, ELISA for viral proteins).

-

-

Procedure:

-

Seed host cells in a multi-well plate.

-

Pre-treat the cells with serial dilutions of this compound for a short period.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

After an adsorption period, remove the virus inoculum and add fresh medium containing the respective concentrations of the test compound.

-

Incubate for a period sufficient for viral replication.

-

Quantify the extent of viral replication in the treated and untreated wells using a suitable method.

-

Calculate the percentage of inhibition of viral replication at each compound concentration.

-

Determine the EC₅₀ value from the dose-response curve.

-

Conclusion and Future Directions

This compound is a synthetically accessible nucleoside analog with a unique combination of structural modifications that suggest a range of potential biological activities. While direct experimental evidence is currently lacking, its potential to interact with adenosine receptors and interfere with nucleic acid synthesis makes it a compound of interest for further investigation in the fields of antiviral and anticancer drug discovery. The experimental protocols provided in this guide offer a roadmap for the systematic evaluation of its pharmacological profile. Future research should focus on synthesizing and purifying this compound, followed by a comprehensive in vitro and in vivo characterization of its biological effects and mechanisms of action.

References

N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Potential Enzyme Inhibitor for Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog that holds significant promise as a potential enzyme inhibitor for therapeutic development. Its unique chemical structure, featuring a methyl group at the N(6) position of the adenine ring and an amino group at the 3' position of the ribose sugar, distinguishes it from naturally occurring nucleosides. These modifications suggest the potential for selective interaction with and inhibition of key enzymes involved in critical cellular processes. This technical guide provides a comprehensive overview of the core concepts related to this compound as a potential enzyme inhibitor, including its hypothesized targets, a summary of inhibitory data for related compounds, and detailed experimental protocols for its investigation.

While direct enzymatic inhibition data for this compound is not yet publicly available, its structural similarity to other biologically active nucleosides allows for informed hypotheses regarding its potential targets. The primary enzyme classes of interest include adenosine deaminases, RNA/DNA methyltransferases, and m6A demethylases.

Hypothesized Enzyme Targets and Mechanism of Action

The structural features of this compound suggest three primary classes of enzymes as potential targets for its inhibitory activity.

1. Adenosine Deaminases (ADAs): Adenosine deaminases are crucial enzymes in purine metabolism, catalyzing the deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.[1] The N(6)-methyl group of this compound may hinder or prevent the deamination process, allowing the molecule to act as a competitive inhibitor of ADA. By blocking ADA, this compound could potentiate the signaling of endogenous adenosine and exert therapeutic effects in conditions where adenosine signaling is beneficial.

2. RNA/DNA Methyltransferases (Writers): The N6-methyladenosine (m6A) modification is a critical epigenetic and epitranscriptomic mark in DNA and RNA, installed by methyltransferase enzymes known as "writers" (e.g., METTL3/14).[2][3] These enzymes use S-adenosylmethionine (SAM) as a methyl donor.[2] this compound, as an N6-methylated nucleoside, could act as a product mimic or a competitive inhibitor at the active site of these methyltransferases, thereby modulating gene expression and cellular processes regulated by m6A.

3. m6A Demethylases (Erasers): The m6A modification is reversible and can be removed by demethylase enzymes known as "erasers," such as FTO and ALKBH5.[4] These enzymes are implicated in various diseases, including cancer. This compound could potentially bind to the active site of these demethylases, preventing the removal of the m6A mark from RNA and DNA, and thereby influencing the stability and translation of target transcripts.

The parent compound, 3'-deoxyadenosine (cordycepin), is known to be converted intracellularly to its triphosphate form, 3'-dATP, which can inhibit RNA synthesis and induce apoptosis.[5][6] It is plausible that this compound could follow a similar metabolic activation pathway, with its triphosphate derivative acting as an inhibitor of polymerases or other ATP-dependent enzymes.

Quantitative Data for Structurally Related Enzyme Inhibitors

While specific IC50 values for this compound are not available, the following tables summarize the inhibitory concentrations of related compounds against the hypothesized enzyme target classes. This data provides a valuable context for the potential potency of this compound and serves as a benchmark for future experimental studies.

Table 1: Inhibitors of Adenosine Deaminase (ADA)

| Compound | Enzyme Source | IC50 / Ki | Reference |

| Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) | Not Specified | 64 nM (IC50) | [7] |

| 2-Imidazolyl phenol | Adenosine Deaminase | 93 ± 17 µM (IC50) | [8] |

| 2-Oxazolyl phenol | Adenosine Deaminase | 260 ± 14 µM (IC50) | [8] |

Table 2: Inhibitors of RNA Methyltransferases (Writers)

| Compound | Target Enzyme | IC50 / Ki | Reference |

| S-adenosylhomocysteine (AdoHcy) | Zika Virus NS5-MTase | 18 µM (IC50) | [9] |

| Sinefungin | m6A Methyltransferases | Not Specified | [3] |

Table 3: Inhibitors of m6A Demethylases (Erasers)

| Compound | Target Enzyme | IC50 / Ki | Reference |

| FB23-2 | FTO | Not Specified | [10] |

| MV1035 | ALKBH5 | Not Specified | [10] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of this compound and for assaying its potential inhibitory activity against adenosine deaminase and RNA methyltransferases.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from a suitable adenosine precursor. The following is a generalized synthetic scheme based on established nucleoside chemistry.[11][12]

Step 1: Protection of Ribose Hydroxyls

-

Start with commercially available adenosine.

-

Protect the 2' and 5' hydroxyl groups of the ribose moiety. A common method is to use protecting groups such as tert-butyldimethylsilyl (TBDMS) or acetyl groups. This prevents unwanted side reactions in subsequent steps.

Step 2: Conversion of 3'-Hydroxyl to an Azido Group

-

Activate the 3'-hydroxyl group, for example, by converting it to a mesylate or tosylate.

-

Displace the activated group with an azide source, such as sodium azide, to introduce the 3'-azido functionality. This is a key step in introducing the nitrogen at the 3' position.

Step 3: N(6)-Methylation of the Adenine Base

-

Perform a Dimroth rearrangement or a direct methylation on the N(1) position of the adenine ring followed by rearrangement to achieve N(6)-methylation. Alternatively, a direct N(6)-methylation can be carried out using a suitable methylating agent.

Step 4: Reduction of the Azido Group and Deprotection

-

Reduce the 3'-azido group to a 3'-amino group. This is typically achieved using a reducing agent like hydrogen sulfide or triphenylphosphine.

-

Remove the protecting groups from the 2' and 5' hydroxyls using appropriate deprotection conditions (e.g., fluoride ions for silyl groups or basic conditions for acetyl groups) to yield the final product, this compound.

Purification and Characterization: The final compound should be purified using column chromatography and characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Adenosine Deaminase (ADA) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of this compound against adenosine deaminase.[7]

Materials:

-

Adenosine Deaminase (ADA) enzyme

-

Adenosine (substrate)

-

This compound (test compound)

-

Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) (positive control inhibitor)

-

HEPES buffer (pH 8.0, 20 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Dissolve ADA enzyme in HEPES buffer to the desired concentration (e.g., 0.2 U/mL).

-

Prepare a stock solution of adenosine in HEPES buffer (e.g., 100 µM).

-

Prepare a serial dilution of this compound in HEPES buffer.

-

Prepare a serial dilution of EHNA as a positive control.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of ADA enzyme solution to each well.

-

Add varying concentrations of the test compound or the positive control inhibitor to the respective wells.

-

Include wells with enzyme and buffer only (no inhibitor) as a negative control.

-

Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the adenosine substrate to all wells.

-

Monitor the decrease in absorbance at 265 nm over time using a microplate reader. The deamination of adenosine to inosine results in a decrease in absorbance at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value of this compound by fitting the data to a dose-response curve.

-

RNA Methyltransferase Inhibition Assay

This protocol outlines a non-radioactive, ELISA-based assay to screen for inhibitors of RNA methyltransferases, such as METTL3/14.[9]

Materials:

-

Recombinant RNA methyltransferase enzyme (e.g., METTL3/14 complex)

-

S-adenosylmethionine (SAM) (methyl donor)

-

Biotinylated RNA substrate containing the methyltransferase recognition sequence

-

This compound (test compound)

-

S-adenosylhomocysteine (SAH) (known inhibitor, for positive control)

-

Streptavidin-coated 96-well plate

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Wash buffer (e.g., PBST)

-

Microplate reader

Procedure:

-

Enzymatic Reaction:

-

In a reaction tube, combine the RNA methyltransferase enzyme, SAM, and the biotinylated RNA substrate in a suitable reaction buffer.

-

Add varying concentrations of this compound or the positive control inhibitor (SAH).

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

-

Capture and Detection:

-

Transfer the reaction mixtures to a streptavidin-coated 96-well plate.

-

Incubate to allow the biotinylated RNA to bind to the streptavidin.

-

Wash the plate several times with wash buffer to remove unbound components.

-

Add the anti-m6A antibody to each well and incubate to allow binding to the methylated RNA.

-

Wash the plate again.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate.

-

-

Signal Generation and Measurement:

-

Add TMB substrate to each well and incubate until a blue color develops.

-

Stop the reaction by adding the stop solution, which will turn the color to yellow.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

The signal intensity is proportional to the amount of m6A formed.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the hypothesized mechanisms of action and experimental workflows for this compound.

Caption: Hypothesized mechanisms of action for this compound.

Caption: Experimental workflow for an adenosine deaminase (ADA) inhibition assay.

Caption: Hypothesized modulation of m6A-regulated signaling pathways.

Conclusion

This compound represents a compelling starting point for the development of novel enzyme inhibitors. Its unique structure suggests the potential for potent and selective inhibition of key enzymes in adenosine metabolism and epigenetic/epitranscriptomic regulation. While further research is required to elucidate its precise molecular targets and mechanism of action, the information and protocols provided in this guide offer a solid foundation for initiating such investigations. The exploration of this and similar nucleoside analogs holds the potential to yield new therapeutic agents for a range of diseases, including cancer and inflammatory disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 3. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Role of N6-Methyladenosine RNA Methylation as Regulators in Cancer Therapy and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Antileukemic activity and mechanism of action of cordycepin against terminal deoxynucleotidyl transferase-positive (TdT+) leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of a Simple Assay Method for Adenosine Deaminase via Enzymatic Formation of an Inosine-Tb3+ Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

In Silico Modeling of N(6)-Methyl-3'-amino-3'-deoxyadenosine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of N(6)-Methyl-3'-amino-3'-deoxyadenosine, a modified nucleoside analog with significant potential in therapeutic applications. Given the increasing importance of modified nucleosides in drug discovery, understanding their interactions with biological targets at a molecular level is paramount. This document outlines the key protein interactions, relevant signaling pathways, and detailed methodologies for in silico analysis. It is intended to serve as a valuable resource for researchers engaged in the computational assessment of novel therapeutic agents.

Introduction

This compound is a synthetic nucleoside analog characterized by a methyl group at the N6 position of adenine and an amino group replacing the hydroxyl at the 3' position of the ribose sugar. These modifications suggest potential interactions with a variety of enzymes that recognize adenosine and its derivatives, such as methyltransferases and deaminases. In silico modeling offers a powerful and cost-effective approach to investigate these interactions, predict binding affinities, and elucidate potential mechanisms of action before undertaking extensive experimental validation.

This guide will focus on the in silico modeling of this compound's interactions with two primary classes of protein targets: N6-adenosine methyltransferases (writers) and adenosine deaminases. We will also explore the broader signaling pathways that may be modulated by this compound.

Key Protein Interactions and Quantitative Data

Table 1: Quantitative Data for Interactions of Related Nucleoside Analogs

| Molecule | Target Protein | Interaction Type | Quantitative Value | Reference |

| N6-methyladenosine (m6A) | METTL3-METTL14 | Methylation Substrate | - | [1][2] |

| N6-deoxyadenosine (m6dA) | METTL3-METTL14 | Methylation Substrate | Weaker binding affinity than RNA | [1] |

| Cordycepin (3'-deoxyadenosine) | Adenosine Deaminase (ADA) | Inhibition | Competitive Inhibition | [3] |

| Various Adenosine Analogs | Adenosine Deaminase (ADA) | Inhibition (Ki) | Varies (mM range) | [4] |

| RNA with m6A | PCIF1 | Binding Affinity (Km) | ~1.2 µM (at pH 5.4) | [2] |

| RNA with m6A | MettL5-Trm112 | Binding Affinity (Km) | ~1 µM | [2] |

| RNA with m6A | MettL16 | Binding Affinity (Km) | ~10 µM | [2] |

In Silico Modeling: Experimental Protocols

This section provides a detailed, generalized protocol for the in silico modeling of this compound interactions with protein targets.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

-

Protein Structure Preparation:

-

Obtain the 3D structure of the target protein (e.g., METTL3-METTL14 complex, Adenosine Deaminase) from the Protein Data Bank (PDB).

-

Remove any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding site.

-

Add polar hydrogens and assign appropriate protonation states for amino acid residues at a physiological pH.

-

Define the binding site (grid box) based on the location of the native ligand in a co-crystallized structure or through literature-based identification of the active site.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, Glide, GOLD).

-

Perform the docking simulation, allowing for flexible ligand conformations. For more advanced studies, induced-fit docking can be employed to allow for protein side-chain flexibility.

-

Generate a set of possible binding poses ranked by their docking scores.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

-

Visualize the ligand-protein complex to understand the binding mode.

-

Compare the predicted binding affinity (docking score) to that of known inhibitors or substrates.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol:

-

System Preparation:

-

Use the best-ranked pose from the molecular docking study as the starting structure for the MD simulation.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Parameters:

-

Choose an appropriate force field for both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to allow for the system to reach a stable state and to sample relevant conformational changes.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD).

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to get a more accurate estimate of the binding affinity.

-

Identify persistent intermolecular interactions throughout the simulation.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways affected by this compound and a typical in silico modeling workflow.

References

- 1. RNA binding to human METTL3-METTL14 restricts N6-deoxyadenosine methylation of DNA in vitro | eLife [elifesciences.org]

- 2. Enzymatic characterization of three human RNA adenosine methyltransferases reveals diverse substrate affinities and reaction optima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A study on the inhibition of adenosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

N(6)-Methyl-3'-amino-3'-deoxyadenosine: An In-depth Technical Guide on its Putative Relationship with m6A RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Nexus of Novel Nucleoside Analogs and Epitranscriptomics

The field of epitranscriptomics, which encompasses the study of post-transcriptional modifications of RNA, has unveiled a new layer of gene regulation. Among the more than 170 identified RNA modifications, N(6)-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA). This dynamic and reversible modification plays a pivotal role in various cellular processes, including RNA splicing, stability, translation, and localization. The enzymatic machinery that installs ("writers"), removes ("erasers"), and recognizes ("readers") the m6A mark is a tightly regulated network, and its dysregulation has been implicated in numerous diseases, most notably cancer.

This technical guide delves into the potential interplay between a specific synthetic nucleoside analog, N(6)-Methyl-3'-amino-3'-deoxyadenosine , and the m6A RNA modification pathway. While direct experimental evidence detailing this relationship is currently limited in publicly available literature, the structural characteristics of this compound warrant a thorough investigation into its potential as a modulator of m6A metabolism. This document provides a comprehensive overview of the compound's properties, the m6A pathway, and detailed hypothetical experimental protocols to explore their interaction.

Core Components: A Technical Overview

This compound: Chemical Profile

This compound is a synthetic adenosine analog characterized by two key modifications to the parent adenosine molecule:

-

N(6)-methylation: A methyl group is attached to the nitrogen atom at the 6th position of the adenine base. This modification is the same as the naturally occurring m6A modification in RNA.

-

3'-amino substitution: The hydroxyl group at the 3' position of the ribose sugar is replaced with an amino group.

These structural alterations are significant as they can influence the molecule's interaction with enzymes that recognize and process adenosine or its derivatives.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-(methylamino)-9H-purin-9-yl)-5-((amino)methyl)oxolane-3,4-diol |

| Molecular Formula | C₁₁H₁₆N₆O₃ |

| Molecular Weight | 280.28 g/mol |

| CAS Number | 6088-33-1 |

| Synonyms | 3'-Amino-3'-deoxy-N6-methyladenosine |

The m6A RNA Modification Pathway: A Dynamic Regulatory Network

The m6A modification is a dynamic process orchestrated by a set of proteins that add, remove, and bind to the methyl mark on adenosine residues within RNA.

-

Writers (Methyltransferases): The primary m6A writer complex in mammals is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). METTL3 is the catalytic subunit that transfers a methyl group from S-adenosylmethionine (SAM) to the N6 position of adenosine.

-

Erasers (Demethylases): The m6A modification can be reversed by two key demethylases: Fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes are Fe(II)- and α-ketoglutarate-dependent dioxygenases.

-

Readers (Binding Proteins): A diverse group of proteins, known as m6A readers, specifically recognize and bind to m6A-modified RNA, thereby mediating the downstream functional consequences. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers.

The interplay between these writers, erasers, and readers determines the m6A landscape on the transcriptome, which in turn influences gene expression programs.

Postulated Interaction: A Rationale for Investigation

Given the structural similarity of this compound to both adenosine and the m6A modification itself, it is plausible that this compound could interact with the m6A machinery. The presence of the N(6)-methyl group could facilitate binding to the active sites of m6A-related enzymes, while the 3'-amino modification could confer inhibitory or modulatory properties.

Potential mechanisms of action include:

-

Competitive Inhibition of Writers: this compound could act as a competitive inhibitor of METTL3/14 by binding to the adenosine-binding pocket, thereby preventing the methylation of endogenous RNA substrates.

-

Modulation of Eraser Activity: The compound might interact with the active site of FTO or ALKBH5, potentially inhibiting or, less likely, enhancing their demethylase activity.

-

Interference with Reader Protein Binding: The presence of this analog within an RNA chain (if incorporated) or as a free molecule could potentially disrupt the recognition and binding of m6A reader proteins.

Experimental Protocols for Investigating the Interaction

To elucidate the potential relationship between this compound and the m6A pathway, a series of biochemical and cellular assays can be employed.

In Vitro Enzyme Activity Assays

Objective: To determine if this compound inhibits the methyltransferase activity of the METTL3/14 complex.

Principle: A colorimetric or fluorescence-based assay can be used to measure the activity of purified recombinant METTL3/14. The assay typically involves the use of a synthetic RNA substrate and S-adenosylmethionine (SAM). Inhibition is measured by a decrease in the methylation of the substrate.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human METTL3/14 complex

-

S-adenosylmethionine (SAM)

-

Synthetic RNA oligonucleotide containing a consensus m6A motif (e.g., GGACU)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Methyltransferase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 3 µM SAM)

-

Commercially available m6A methyltransferase activity assay kit (e.g., colorimetric or fluorometric)

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the assay buffer, the synthetic RNA substrate, and the various concentrations of the test compound or vehicle control (DMSO).

-

Add the recombinant METTL3/14 enzyme to initiate the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the kit manufacturer's instructions.

-

Develop the signal (colorimetric or fluorescent) as per the kit protocol.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

-

Objective: To assess the inhibitory effect of this compound on the m6A demethylases FTO and ALKBH5.

Principle: A fluorescence-based assay is commonly used, where a methylated RNA substrate is incubated with the demethylase. The removal of the methyl group is detected by a specific probe that generates a fluorescent signal.

Detailed Protocol:

-

Reagents and Materials:

-

Recombinant human FTO or ALKBH5

-

m6A-containing synthetic RNA oligonucleotide

-

This compound

-

Demethylase assay buffer (e.g., 50 mM HEPES pH 7.0, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

Commercially available m6A demethylase activity assay kit

-

Microplate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the assay buffer, the m6A-containing RNA substrate, and the different concentrations of the test compound or vehicle control.

-

Add the recombinant FTO or ALKBH5 enzyme to start the reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the fluorescence as per the kit's instructions.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cellular Assays for m6A Levels

Objective: To determine the effect of this compound on global m6A levels in cultured cells.

Principle: The overall level of m6A in total RNA or mRNA extracted from treated cells is quantified using a sensitive and specific method like LC-MS/MS or an m6A-specific ELISA.

Detailed Protocol (m6A ELISA):

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line known to have dysregulated m6A levels) to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).

-

(Optional but recommended) Purify mRNA from the total RNA using oligo(dT)-magnetic beads.

-

-

m6A Quantification:

-

Use a commercially available m6A RNA methylation quantification kit (ELISA-based).

-

Briefly, bind a standardized amount of RNA to the wells of the provided microplate.

-

Incubate with a capture antibody specific for m6A.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add the substrate and measure the colorimetric signal using a microplate reader.

-

Calculate the relative m6A levels in treated versus control samples.

-

Data Presentation: Quantitative Insights

The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.

Table 2: Hypothetical IC50 Values of this compound against m6A Enzymes

| Enzyme | IC50 (µM) |

| METTL3/14 | [Insert experimentally determined value] |

| FTO | [Insert experimentally determined value] |

| ALKBH5 | [Insert experimentally determined value] |

Table 3: Hypothetical Effect of this compound on Global m6A Levels in Cells

| Cell Line | Treatment Concentration (µM) | Fold Change in Global m6A Level |

| [e.g., HeLa] | 1 | [Insert value] |

| 10 | [Insert value] | |

| 50 | [Insert value] | |

| [e.g., MCF-7] | 1 | [Insert value] |

| 10 | [Insert value] | |

| 50 | [Insert value] |

Visualizing the Concepts: Diagrams and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: The dynamic m6A RNA modification pathway.

Caption: Proposed workflow for investigating the compound's activity.

Caption: Potential points of interaction in the m6A pathway.

Conclusion and Future Directions

While this compound remains an understudied molecule in the context of epitranscriptomics, its structural features present a compelling case for its investigation as a potential modulator of the m6A RNA modification pathway. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to systematically evaluate its effects on the key enzymes of the m6A machinery and on cellular m6A levels.

Should this compound demonstrate significant and specific activity, it could serve as a valuable chemical probe to further dissect the complexities of m6A-mediated gene regulation. Furthermore, given the growing interest in targeting m6A pathways for therapeutic intervention in diseases like cancer, the identification of novel small molecule modulators is of paramount importance. The exploration of this compound and similar adenosine analogs represents a promising avenue for the development of new research tools and potentially, novel therapeutic agents. Future studies should also aim to explore its effects on specific m6A-modified transcripts and the downstream phenotypic consequences in relevant disease models.

Spectroscopic Analysis of N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a synthetic nucleoside analog distinguished by two key modifications to the parent adenosine molecule: the methylation of the exocyclic amino group at the N(6) position of the adenine base and the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group.[1] These alterations confer unique chemical properties and biological activities, making it a molecule of interest in various therapeutic and research areas, including antiviral and anticancer drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering detailed (where available) and analogous data, experimental protocols, and workflow visualizations to support its identification, purification, and functional analysis.

Molecular and Spectroscopic Overview

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₆N₆O₃ | [1] |

| Molecular Weight | 280.28 g/mol | [1] |

| Exact Mass | 280.12800 u | [1] |

| IUPAC Name | (2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol | [1] |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analogous ¹³C NMR Data: The following table presents ¹³C NMR data for a related compound, 3′-Amino-3′-deoxy-5′-O-(4,4′-dimethoxytrityl)-N⁶,N⁶-dimethyl-β-D-adenosine, to provide an estimation of the chemical shifts for the core structure. The solvent used was DMSO-d₆.

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C(6)-N(CH₃)₂ | 37.89 |

| C(3') | 50.60 |

| C(5') | 62.72 |

| C(2') | 72.60 |

| C(4') | 80.82 |

| C(1') | 89.62 |

| Aromatic C | 113.10 - 158.00 |

| C(2) or C(8) | 137.68 / 151.93 |

Note: Data is for an analogous compound and will differ from the actual spectrum of this compound due to the absence of the 5'-DMT group and the presence of a single N6-methyl group.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the spectrometer according to standard procedures to ensure a homogeneous magnetic field.

-

Set the acquisition parameters for ¹H NMR, including pulse width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, adjust parameters for a larger spectral width and typically a greater number of scans due to the lower natural abundance of ¹³C.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a one-dimensional ¹³C spectrum (proton-decoupled).

-

If necessary, perform two-dimensional experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

Expected Mass Spectrometry Data:

| Ion Type | Expected m/z |

| [M+H]⁺ | ~281.1358 |

| [M+Na]⁺ | ~303.1178 |

Note: These values are calculated based on the exact mass of the compound (280.12800 u).

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for detecting and quantifying low-abundance nucleosides in complex biological matrices.

Experimental Protocol for LC-MS/MS

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Volatile buffer/additive (e.g., formic acid or ammonium acetate)

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture compatible with the mobile phase.

-

Liquid Chromatography:

-

Equilibrate a suitable C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid).

-

Inject the sample and elute with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Acquire full scan MS data to identify the precursor ion ([M+H]⁺).

-

Perform tandem MS (MS/MS) on the precursor ion to generate a fragmentation spectrum. Key fragmentation would involve the cleavage of the glycosidic bond, separating the N(6)-methyladenine base from the 3'-amino-3'-deoxyribose sugar.

-

-

Data Analysis: Analyze the full scan data to confirm the molecular weight. Interpret the MS/MS spectrum to identify characteristic fragment ions.

UV-Visible and FT-IR Spectroscopy

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Adenosine and its derivatives typically exhibit a strong absorbance maximum around 260 nm due to the π → π* transitions in the purine ring system. The N(6)-methylation is expected to cause a slight bathochromic (red) shift.

| Compound | λmax (nm) | Solvent |

| Adenosine | ~258-260 | Water/Buffer |

| This compound (Expected) | ~260-265 | Water/Buffer |

FT-IR Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational bands for this compound would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyls) | 3200-3500 (broad) |

| N-H stretch (amines) | 3100-3500 |

| C-H stretch (aliphatic/aromatic) | 2850-3100 |

| C=N, C=C stretch (purine ring) | 1500-1680 |

| C-O stretch (hydroxyls, ether) | 1050-1250 |

General Experimental Protocols

UV-Vis Spectroscopy Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, methanol, or a buffer).

-

Use a quartz cuvette to hold the sample.

-

Record the absorbance spectrum over a range of 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

FT-IR Spectroscopy Protocol:

-

Prepare the sample, typically as a KBr pellet or a thin film.

-

Place the sample in the IR beam of the spectrometer.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Visualizations

The following diagrams illustrate the relationships between adenosine and its derivatives and a typical workflow for spectroscopic analysis.

Caption: Structural relationship of key adenosine analogs.

Caption: General workflow for spectroscopic characterization.

References

N(6)-Methyl-3'-amino-3'-deoxyadenosine: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction